
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid
Vue d'ensemble
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid is a useful research compound. Its molecular formula is C27H25NO5 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Preparation in Solid-Phase Syntheses
The compound is utilized in the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, crucial for solid-phase syntheses of β-peptides. This involves a diastereoselective amidomethylation process, demonstrating its significant role in peptide synthesis (Šebesta & Seebach, 2003).
Synthesis of Azatryptophan Analogs
It is used in the synthesis of differentially protected azatryptophan derivatives. The protection groups like Ts, Fmoc, and tBu can be selectively removed, showing its versatility in synthesizing unnatural amino acids for drug discovery (Nimje et al., 2020).
Self-Assembled Structures Formation
The compound aids in forming self-assembled structures in Fmoc-modified aliphatic amino acids. These structures are analyzed under various conditions, providing insights into designing novel self-assembled architectures for material science and nanotechnology applications (Gour et al., 2021).
Photophysics and Bioimaging
A water-soluble fluorene derivative, which includes this compound, has been studied for its photophysical properties and bioimaging potential. It exhibits strong aggregation in water and high two-photon absorptivity, making it attractive for integrin imaging (Morales et al., 2010).
Assaying Enzymes
Tripeptide derivatives containing this compound are used in assaying enzymes. The quantity of split product released by enzymatic action on the tripeptide derivative is photometrically determined, highlighting its application in enzyme assays (Svendsen, 2017).
Peptide Synthesis
It serves as a protecting group in the synthesis of asymmetrically protected 2,7-diaminosuberic acid. This showcases its role in preparing structurally complex peptides and amino acids (Mollica et al., 2012).
Crystallography and Supramolecular Studies
In crystallography and supramolecular studies, N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, a variant of this compound, has been synthesized and analyzed, contributing significantly to the understanding of molecular structures and interactions (Bojarska et al., 2020).
Mécanisme D'action
Target of Action
Fmoc-D-m-Tyrosine(OAllyl), also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-enoxyphenyl)propanoic acid or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid, is a complex compound used in organic synthesis
Mode of Action
It is known that the fmoc group is a base-labile protecting group used in organic synthesis . This suggests that the compound may interact with its targets by protecting certain functional groups during the synthesis process, preventing unwanted reactions.
Biochemical Pathways
It is known to be used in the synthesis of leu-enkephalinamide via solid phase synthesis in water . This suggests that it may play a role in the biochemical pathways related to peptide synthesis.
Result of Action
As a protecting group in organic synthesis, it likely plays a role in facilitating the synthesis of complex organic compounds, such as peptides .
Action Environment
It is known that the fmoc group is rapidly removed by base , suggesting that the compound’s action may be influenced by the pH of its environment.
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-enoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-2-14-32-19-9-7-8-18(15-19)16-25(26(29)30)28-27(31)33-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h2-13,15,24-25H,1,14,16-17H2,(H,28,31)(H,29,30)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZULFVSTYZJLP-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654629 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(prop-2-en-1-yl)oxy]-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217835-37-4 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(prop-2-en-1-yl)oxy]-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1390748.png)
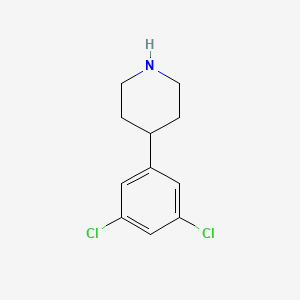

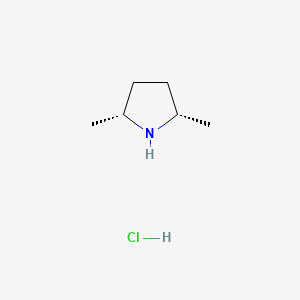


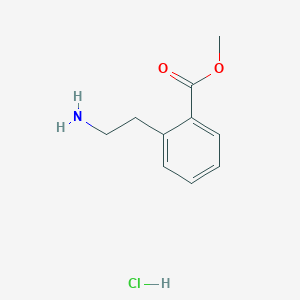

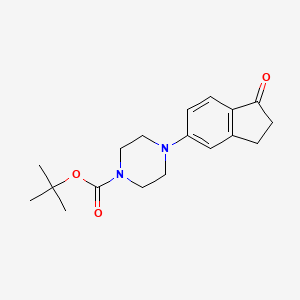
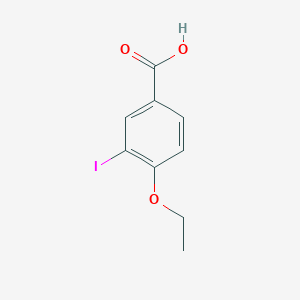
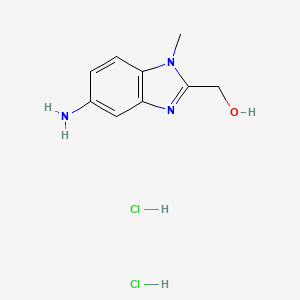
![3-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1390769.png)
